molecular formula C8H4FN3 B13917154 7-Fluoro-1H-indazole-6-carbonitrile

7-Fluoro-1H-indazole-6-carbonitrile

Cat. No.: B13917154
M. Wt: 161.14 g/mol
InChI Key: JVVNGZAJISORQN-UHFFFAOYSA-N
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Description

7-Fluoro-1H-indazole-6-carbonitrile is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used as core structures in medicinal chemistry. The presence of a fluorine atom at the 7th position and a nitrile group at the 6th position makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-1H-indazole-6-carbonitrile typically involves the cyclization of appropriate precursors. One common method includes the use of 2-fluorobenzonitrile and hydrazine hydrate under acidic conditions to form the indazole ring. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as transition metal-catalyzed reactions. For instance, copper-catalyzed cyclization reactions have been employed to produce indazole derivatives in good yields . These methods are optimized for large-scale production, ensuring high purity and minimal byproducts.

Chemical Reactions Analysis

Types of Reactions: 7-Fluoro-1H-indazole-6-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the nitrile group to an amine.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted indazole derivatives.

Scientific Research Applications

7-Fluoro-1H-indazole-6-carbonitrile has found applications in several fields of scientific research:

Mechanism of Action

The mechanism of action of 7-Fluoro-1H-indazole-6-carbonitrile largely depends on its interaction with biological targets. The compound can bind to specific enzymes or receptors, inhibiting their activity. For example, it may act as a kinase inhibitor, blocking the phosphorylation of target proteins and thereby affecting cellular signaling pathways .

Comparison with Similar Compounds

    1H-Indazole-6-carbonitrile: Lacks the fluorine atom, which may result in different biological activities.

    7-Chloro-1H-indazole-6-carbonitrile: Chlorine substitution instead of fluorine, leading to variations in reactivity and potency.

    7-Bromo-1H-indazole-6-carbonitrile: Bromine substitution, which can affect the compound’s pharmacokinetic properties.

Uniqueness: The presence of the fluorine atom in 7-Fluoro-1H-indazole-6-carbonitrile enhances its lipophilicity and metabolic stability, making it a valuable compound for drug development and other applications .

Properties

IUPAC Name

7-fluoro-1H-indazole-6-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4FN3/c9-7-5(3-10)1-2-6-4-11-12-8(6)7/h1-2,4H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVVNGZAJISORQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C=NN2)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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